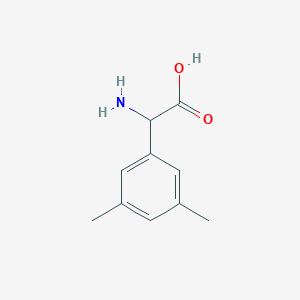

氨基-(3,5-二甲苯基)-乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Amino-(3,5-dimethyl-phenyl)-acetic acid” is a chiral compound . Chiral compounds are of great interest in various fields such as pharmaceuticals, agrochemicals, and other chemical entities like fragrances and flavors . The compound is related to 3,5-dimethyl phenyl tris-phenyl carbamates of amylose and cellulose, which have shown high enantio-recognition performance among developed polysaccharide-based CSPs .

Synthesis Analysis

The synthesis of related compounds involves the reaction of corresponding amines with phosgene . A new class of aromatic bismaleimides containing anisyl group were synthesized from bis(4-amino 3,5-dimethyl phenyl) anisyl methane and maleic anhydride via bismaleamic acid as an intermediate followed by cyclodehydration to bismaleimides .Molecular Structure Analysis

The molecular structure of related compounds such as 3,5-Dimethylphenylboronic acid has been confirmed by FTIR, 1 H-NMR and elemental analysis .Chemical Reactions Analysis

Amino groups are powerful activating substituents, so they are deactivated by acetylation before nitration. The acetyl substituent also protects the initial amine function from reaction with nitrous acid later on .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as 3,5-Dimethylphenylboronic acid have been studied. This compound is hygroscopic and insoluble in water .科学研究应用

Secondary Metabolites in Fungi

The compound is found in secondary metabolites of the genus Acremonium, which comprises 130 species of marine and terrestrial sources . These metabolites have been screened for cytotoxic, antibacterial, and anti-inflammatory activities .

Ammonium-Based Rotaxanes

The compound could potentially be used in the synthesis of ammonium-based rotaxanes . Rotaxanes are supramolecular architectures that provide a high degree of freedom, allowing tunable translational motion at the nanoscale when proper chemical or physical stimuli are used .

Cellulose Modification

The compound could be used in the aminolysis of cellulose phenyl carbonates, an efficient method to introduce carbamate groups onto the cellulose backbone . This could have applications in the production of modified cellulose materials.

Drug Development

The compound could potentially be used in drug development, particularly in the creation of drugs with an ammonium-binding site encircled by a crown ether . This type of drug is not easily accessible and requires specific reaction conditions .

Synthetic 2-Aminothiazole-Based Compounds

The compound could be used in the synthesis of 2-aminothiazole-based compounds, which have several biological activities, including acting as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .

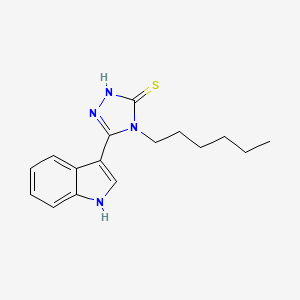

Indole Derivatives

The compound could potentially be used in the synthesis of indole derivatives, which have shown promise in various biological applications .

作用机制

Mode of Action

As an amino acid derivative, it may interact with its targets through hydrogen bonding, hydrophobic effects, and π–π stacking . These interactions can lead to changes in the conformation or activity of the target molecules, potentially affecting various biological processes .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Action Environment

The action of Amino-(3,5-dimethyl-phenyl)-acetic acid can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the simultaneous addition of acid and alkaline additives to the mobile phase was found to be important for improving the enantiomeric resolution of a similar compound .

安全和危害

未来方向

The development of resource-efficient as well as environment-friendly synthetic processes for manufacturing of chemicals and intermediates is a must for sustainable industrial development . The developed methodology was also found to be suitable for gram scale synthesis of molecules having commercial application in large volumes .

属性

IUPAC Name |

2-amino-2-(3,5-dimethylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-3-7(2)5-8(4-6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZDSCDHEYQPSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C(=O)O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino-(3,5-dimethyl-phenyl)-acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2381375.png)

![(Z)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2381376.png)

![2-((5-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2381380.png)

![N-(3-chlorophenyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2381387.png)

![tert-Butyl 2-(6-bromo-5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoate](/img/structure/B2381394.png)